molecular formula C20H20N2O4 B2372598 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate CAS No. 923911-61-9

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate

Cat. No.: B2372598
CAS No.: 923911-61-9
M. Wt: 352.39
InChI Key: IZOLKTDDROZXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a hydroxynaphthalene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The cyanocyclohexyl group can be synthesized through the reaction of cyclohexylamine with cyanogen bromide. The carbamoyl group is introduced via a reaction with phosgene or a similar reagent. The final step involves the esterification of 3-hydroxynaphthalene-2-carboxylic acid with the [(1-Cyanocyclohexyl)carbamoyl]methyl intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the esterification step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: 3-Ketonaphthalene-2-carboxylate derivatives.

    Reduction: [(1-Aminocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate.

    Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate can be compared to similar compounds such as:

    [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methoxynaphthalene-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

    [(1-Cyanocyclohexyl)carbamoyl]methyl 3-fluoronaphthalene-2-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c21-13-20(8-4-1-5-9-20)22-18(24)12-26-19(25)16-10-14-6-2-3-7-15(14)11-17(16)23/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOLKTDDROZXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.